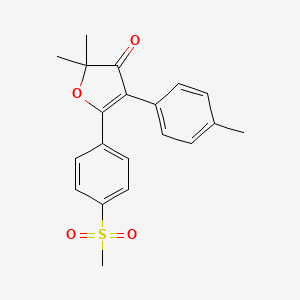
2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one
概要
説明
2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one is a synthetic organic compound that belongs to the class of furanones. This compound is characterized by its unique structure, which includes a furanone ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one typically involves multicomponent condensation reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and catalysts can be applied to scale up the synthesis for industrial purposes.
化学反応の分析
Types of Reactions
2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: Similar in structure but with different functional groups.
5-hydroxy-4,7-dimethyl-2H-chromen-2-one: A precursor in the synthesis of the target compound.
Uniqueness
2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)-4-p-tolylfuran-3(2H)-one is unique due to its specific combination of functional groups and its furanone ring structure
特性
分子式 |
C20H20O4S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
2,2-dimethyl-4-(4-methylphenyl)-5-(4-methylsulfonylphenyl)furan-3-one |
InChI |
InChI=1S/C20H20O4S/c1-13-5-7-14(8-6-13)17-18(24-20(2,3)19(17)21)15-9-11-16(12-10-15)25(4,22)23/h5-12H,1-4H3 |
InChIキー |
JVYMZCHEMWESEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8545398.png)
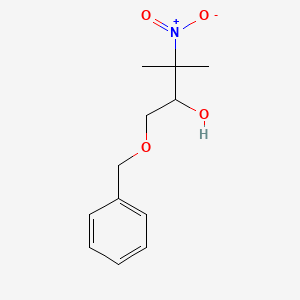
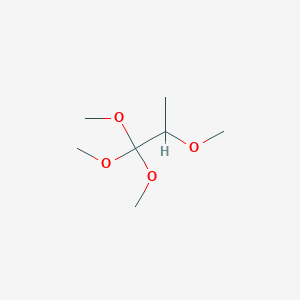

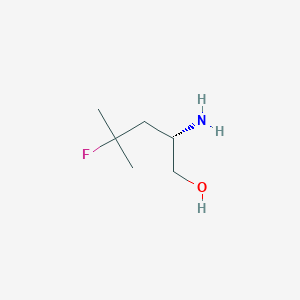
![2-(2-Hydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B8545443.png)

![4-Chloro-7-cyclopentyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8545447.png)
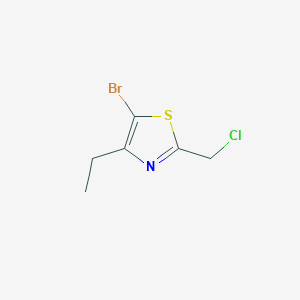

![(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8545463.png)
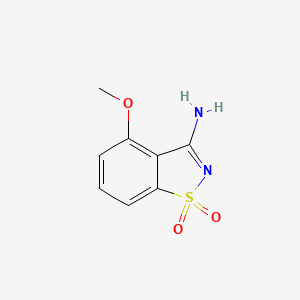
![2-[(4-Fluorophenyl)methylamino]-2-phenylacetic acid](/img/structure/B8545467.png)

